molecular formula C16H14INO2 B5025806 (E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one

(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B5025806
M. Wt: 379.19 g/mol
InChI Key: WSCFPUOXAHJPBZ-ZHACJKMWSA-N
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Description

(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Properties

IUPAC Name

(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2/c1-20-15-8-2-12(3-9-15)16(19)10-11-18-14-6-4-13(17)5-7-14/h2-11,18H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCFPUOXAHJPBZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-iodoaniline and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bond to form a saturated ketone.

    Substitution: The iodine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or saturated ketones.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Chalcones are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound may be investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It could be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones can interact with various molecular targets, such as enzymes and receptors, to exert their effects. The presence of the iodine and methoxy groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the iodine atom, which may result in different chemical and biological properties.

    (E)-3-(4-Bromoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a bromine atom instead of iodine.

    (E)-3-(4-Chloroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one may confer unique reactivity and biological activity compared to its analogs with different halogen atoms. Iodine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and interactions with biological targets.

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